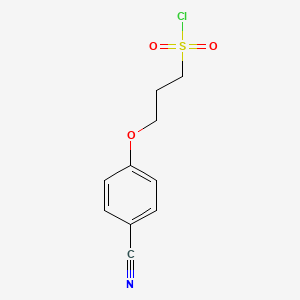

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H10ClNO3S |

|---|---|

Molecular Weight |

259.71 g/mol |

IUPAC Name |

3-(4-cyanophenoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(13,14)7-1-6-15-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 |

InChI Key |

LDDHKLNQWGORDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride can be achieved through various methods. One efficient method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)-mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides . This method offers moderate to excellent yields up to 98% and employs mild reaction conditions.

Industrial Production Methods

Industrial production of sulfonyl chlorides, including 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride, often involves the dehydration of sulfonic acids using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and thionyl chloride (SOCl2) . These methods are widely used due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and organic synthesis .

Scientific Research Applications

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It is utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets and pathways, depending on their specific structure and functional groups .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares structural features, molecular formulas, and key properties of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride with its analogs:

Key Observations :

- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the sulfonyl chloride group compared to electron-donating substituents (e.g., methoxy in ).

- Steric Effects : Bulky substituents like tert-pentyloxy () or cyclohexyloxy () reduce reactivity due to steric hindrance.

- Molecular Weight : The chloro-methyl analog () has the highest molecular weight (283.17), while the tert-pentyloxy derivative () is the lightest (228.73).

Reactivity Trends:

- Electrophilicity: The 4-cyano group enhances the sulfonyl chloride's reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) compared to methoxy- or alkyl-substituted analogs.

- Stability : Aliphatic substituents (e.g., tert-pentyloxy in ) may improve stability under acidic conditions but reduce solubility in polar solvents.

Physical Properties and Handling

- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aliphatic analogs.

- Safety: Brominated compounds () pose higher hazards (e.g., corrosivity) compared to the target compound.

Biological Activity

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₁₀H₁₀ClNO₃S and a molecular weight of 259.71 g/mol. This compound features a sulfonyl chloride functional group attached to a propyl chain, which is further substituted with a cyanophenoxy group. The unique structural characteristics of this compound suggest its potential utility in various organic synthesis processes, particularly in pharmaceutical development and agrochemicals.

Antibacterial Properties

The biological activity of sulfonamide compounds, which include sulfonyl chlorides like 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride, has been extensively studied. These compounds have been shown to exhibit significant antibacterial properties due to their ability to inhibit bacterial growth by targeting folic acid synthesis. The mechanism involves the competitive inhibition of para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria .

Case Studies

-

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria :

- In vitro studies have demonstrated that compounds similar to 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacterial strains. For example, novel sulfonamides were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, showing significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

-

Mechanism of Action :

- The action of sulfonamides, including derivatives like 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride, involves the inhibition of bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis and facilitating CO2 transport in bacteria. This inhibition can lead to reduced bacterial proliferation and viability, making these compounds promising candidates for further development in antibacterial therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of various sulfonyl chlorides related to 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride:

| Compound Name | CAS Number | Molecular Formula | Similarity Score |

|---|---|---|---|

| 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride | 24765-76-2 | C₅H₁₀Cl₂O₂S | 0.93 |

| Propane-1-sulfonyl chloride | 10147-36-1 | C₃H₇ClO₂S | 0.79 |

| 4-Chloro-1-butylsulfonyl chloride | 1633-84-7 | C₄H₈ClO₂S | 0.81 |

| Methyl 3-(chlorosulfonyl)propanoate | 15441-07-3 | C₆H₇ClO₄S | 0.63 |

The unique combination of the cyanophenoxy group with the propanesulfonyl moiety in 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride may impart distinct chemical reactivity and potential biological activity compared to these similar compounds.

Q & A

What are the optimal reaction conditions for synthesizing 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride to maximize yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the formation of the phenoxypropane backbone, followed by sulfonation and chlorination. Key considerations include:

- Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate intermediates and drive etherification reactions .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency by stabilizing intermediates .

- Temperature Control : Reactions are often conducted at 0–5°C during chlorination to minimize side reactions, with gradual warming to room temperature for completion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures improves purity .

How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride group compared to other substituents?

Methodological Answer:

The 4-cyano substituent on the phenoxy ring is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl chloride group. This enhances its reactivity toward nucleophiles (e.g., amines, thiols) compared to derivatives with electron-donating groups (e.g., methoxy or ethoxy). For example:

- Kinetic Studies : Reactions with primary amines proceed 2–3× faster than analogs with methoxy groups due to reduced steric hindrance and increased electrophilicity .

- Stability Trade-off : While reactivity is higher, the cyano derivative may hydrolyze faster than chloro- or bromo-substituted analogs, necessitating anhydrous conditions during storage .

What analytical techniques are most effective for characterizing the purity and structure of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride?

Methodological Answer:

A combination of techniques is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm, aromatic protons from the cyano-substituted ring) .

- LC-MS/HPLC : High-performance liquid chromatography with UV detection (λ = 254 nm) quantifies purity (>98%), while mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 285.6) .

- FTIR : Peaks at 1360 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (C-Cl) confirm functional groups .

How can researchers resolve contradictions in reported reaction yields when using different bases in the synthesis?

Methodological Answer:

Discrepancies in yields often arise from base strength and reaction medium effects. Systematic approaches include:

- Base Screening : Compare NaOH (strong base, faster kinetics) versus K₂CO₃ (milder, fewer side reactions) under identical solvent/temperature conditions .

- Solvent Optimization : DMF may accelerate reactions but increase hydrolysis risk, while toluene slows kinetics but improves selectivity .

- Kinetic Profiling : Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to identify intermediates and optimize reaction quenching times .

What strategies are recommended for stabilizing 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride during storage?

Methodological Answer:

To prevent hydrolysis:

- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C .

- Desiccants : Include molecular sieves (3Å) or silica gel to absorb moisture .

- Stabilizers : Add 1–2% w/w of anhydrous sodium sulfate to the solid form to inhibit degradation .

In biochemical applications, what methods are effective for conjugating this sulfonyl chloride to amino groups in proteins or peptides?

Methodological Answer:

Conjugation protocols involve:

- pH Control : React at pH 8–9 (borate or phosphate buffers) to deprotonate lysine residues without denaturing proteins .

- Molar Ratio : Use a 5–10× molar excess of sulfonyl chloride to ensure complete substitution .

- Quenching : Add excess glycine post-reaction to neutralize unreacted reagent .

- Purification : Dialysis or size-exclusion chromatography removes unbound reagent .

What are the key considerations when designing experiments to study the kinetics of nucleophilic substitutions involving this compound?

Methodological Answer:

Key factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., MeOH) may slow reactions via stabilization of transition states .

- Nucleophile Strength : Compare primary vs. secondary amines; the latter may exhibit steric hindrance, reducing reaction rates .

- Temperature Dependence : Conduct Arrhenius studies (e.g., 25–60°C) to calculate activation energy and identify rate-limiting steps .

How does the choice of solvent impact the reaction pathway when using this compound in sulfonamide formation?

Methodological Answer:

Solvent polarity and nucleophilicity critically influence outcomes:

- DMF/DMSO : Enhance reactivity by stabilizing sulfonate intermediates but may require strict anhydrous conditions to prevent hydrolysis .

- THF/Diethyl Ether : Less polar solvents reduce side reactions but slow kinetics, necessitating longer reaction times .

- Aqueous-Organic Biphasic Systems : Useful for phase-transfer catalysis (e.g., using tetrabutylammonium bromide) to improve yields in water-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.